4-[(4-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one
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Overview
Description
4-[(4-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a piperazinone core, which is a common scaffold in drug design due to its versatile chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzylamine with a suitable piperazinone precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(4-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one
- 4-[(4-Chlorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one
Uniqueness
4-[(4-Ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, potency, and selectivity compared to similar compounds.
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-2-25-16-5-3-15(4-6-16)14-22-8-7-20-19(24)17(22)13-18(23)21-9-11-26-12-10-21/h3-6,17H,2,7-14H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXRHOPZRRNMHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCNC(=O)C2CC(=O)N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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